Cas no 1805108-68-2 (5-Bromo-2-fluoro-3-iodophenol)

5-Bromo-2-fluoro-3-iodophenol 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-fluoro-3-iodophenol
-
- インチ: 1S/C6H3BrFIO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H
- InChIKey: WRXYZGVPVAOBGX-UHFFFAOYSA-N
- SMILES: IC1=CC(=CC(=C1F)O)Br
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- トポロジー分子極性表面積: 20.2
- XLogP3: 3
5-Bromo-2-fluoro-3-iodophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013016759-250mg |
5-Bromo-2-fluoro-3-iodophenol |
1805108-68-2 | 97% | 250mg |
484.80 USD | 2021-06-25 | |
Alichem | A013016759-1g |
5-Bromo-2-fluoro-3-iodophenol |
1805108-68-2 | 97% | 1g |
1,579.40 USD | 2021-06-25 | |
Aaron | AR021PTU-250mg |
5-Bromo-2-fluoro-3-iodophenol |
1805108-68-2 | 95% | 250mg |
$1250.00 | 2025-02-12 | |
Alichem | A013016759-500mg |
5-Bromo-2-fluoro-3-iodophenol |
1805108-68-2 | 97% | 500mg |
855.75 USD | 2021-06-25 | |
Aaron | AR021PTU-500mg |
5-Bromo-2-fluoro-3-iodophenol |
1805108-68-2 | 500mg |
$1142.00 | 2023-12-14 | ||
Aaron | AR021PTU-100mg |
5-Bromo-2-fluoro-3-iodophenol |
1805108-68-2 | 95% | 100mg |
$966.00 | 2025-02-12 |
5-Bromo-2-fluoro-3-iodophenol 関連文献
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
5-Bromo-2-fluoro-3-iodophenolに関する追加情報
Properties and Applications of 5-Bromo-2-fluoro-3-iodophenol (CAS No. 1805108-68-2)
5-Bromo-2-fluoro-3-iodophenol, identified by its CAS number 1805108-68-2, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of halogenated aromatic phenols, characterized by the presence of bromine and fluorine substituents on a benzene ring, with an iodine atom at the third position. The unique arrangement of these halogens imparts distinct reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and drug development.
The structural motif of 5-Bromo-2-fluoro-3-iodophenol allows for diverse chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed functionalization. These reactions are pivotal in constructing complex molecular architectures, which are often required in the synthesis of biologically active molecules. The compound's ability to serve as a building block for more intricate structures has made it a topic of interest in medicinal chemistry.
In recent years, there has been growing interest in halogenated phenols due to their role as key intermediates in the development of novel therapeutic agents. For instance, studies have demonstrated that such compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of multiple halogen atoms enhances the electrophilicity of the aromatic ring, facilitating interactions with biological targets. This feature has been exploited in the design of small-molecule inhibitors targeting various disease pathways.
One notable application of 5-Bromo-2-fluoro-3-iodophenol is in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Kinases are enzymes that play a central role in cell signaling, and their dysregulation is often associated with pathological conditions. By modifying the phenolic core with bromine and fluorine atoms, researchers can fine-tune the binding affinity and selectivity of kinase inhibitors. The iodine atom further provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions, enabling the construction of more complex scaffolds.
Recent advancements in synthetic methodologies have expanded the utility of 5-Bromo-2-fluoro-3-iodophenol. For example, transition-metal-catalyzed C-H activation techniques have allowed for direct functionalization at positions adjacent to the halogens, streamlining synthetic routes. These methods have reduced reliance on pre-functionalized substrates, thereby improving efficiency and reducing waste. Such innovations align with the principles of green chemistry, emphasizing sustainable practices in drug discovery.
The pharmacological potential of 5-Bromo-2-fluoro-3-iodophenol has also been explored in the context of antibiotic resistance. Resistance mechanisms often involve modifications to bacterial enzymes or metabolic pathways. By designing molecules that interact with these targets, researchers aim to overcome existing therapeutic limitations. The structural features of this compound make it a promising candidate for developing novel antibiotics or alternative treatments against multidrug-resistant pathogens.
Another area where 5-Bromo-2-fluoro-3-iodophenol has shown promise is in materials science. Halogenated aromatic compounds are known for their electron-withdrawing properties, which can influence electronic characteristics in organic semiconductors and conductive polymers. Researchers have investigated its use in organic light-emitting diodes (OLEDs) and photovoltaic cells, where precise control over molecular structure is essential for optimizing device performance. The halogen atoms' ability to modulate electron delocalization makes this compound a candidate for enhancing charge transport properties.
The synthesis of 5-Bromo-2-fluoro-3-iodophenol itself involves multi-step processes that highlight its synthetic versatility. Typically, it is prepared through halogenation reactions starting from a parent phenol derivative. The selective introduction of bromine and fluorine at specific positions requires careful control over reaction conditions to avoid unwanted side products. Advances in catalytic systems have improved regioselectivity, enabling higher yields and purer products.
In conclusion, 5-Bromo-2-fluoro-3-iodophenol (CAS No. 1805108-68-2) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features enable diverse chemical transformations, making it an invaluable tool for researchers developing new therapeutics and advanced materials. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in addressing some of today's most pressing scientific challenges.
1805108-68-2 (5-Bromo-2-fluoro-3-iodophenol) Related Products
- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)
- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)
- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)
- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)
- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)
- 2229303-74-4(4-(5-amino-1,2-oxazol-3-yl)-2-(dimethylamino)methylphenol)
- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)




